Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate. The final step involves the reaction of ethyl 3-aminobenzoate with 2-hydroxyethylamine under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-aminobenzoate: Similar structure but lacks the hydroxyethyl group.
Ethyl 4-aminobenzoate: Lacks the amino group at the 3-position and the hydroxyethyl group.
Ethyl 3-nitro-4-[(2-hydroxyethyl)amino]benzoate: Contains a nitro group instead of an amino group at the 3-position.
Uniqueness
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both amino and hydroxyethyl groups, which provide it with distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-amino-4-(2-hydroxyethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)8-3-4-10(9(12)7-8)13-5-6-14/h3-4,7,13-14H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJNPDVQMHYKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate?
A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. In this case, the research reveals that this compound molecules are linked together in a three-dimensional network via hydrogen bonds. [] This network is characterized by specific structural motifs, namely R22(14) and R22(16) graph-set motifs. [] This information can be crucial for understanding the compound's stability, solubility, and potential interactions with other molecules.
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